molecular formula C5H2F6N2 B088745 3,5-Bis(trifluoromethyl)-1H-pyrazole CAS No. 14704-41-7

3,5-Bis(trifluoromethyl)-1H-pyrazole

Cat. No. B088745
CAS RN: 14704-41-7
M. Wt: 204.07 g/mol
InChI Key: NGDDUAYSWPUSLX-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)aniline is a compound that has been used in the synthesis of various derivatives . It has a molecular weight of 229.12 .


Synthesis Analysis

While specific synthesis methods for 3,5-Bis(trifluoromethyl)-1H-pyrazole were not found, there are related compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives that have been synthesized for antimicrobial studies .


Molecular Structure Analysis

The X-ray molecular structure of a related compound, 3,5-bis(trifluoromethyl)pyrazole, has been determined. The compound forms tetramers through N–H···N hydrogen bonds .

Scientific Research Applications

Antimicrobial Agents

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown potent growth inhibition of planktonic Gram-positive bacteria, including drug-resistant strains such as MRSA . Some of these compounds have been found to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Certain compounds derived from 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole have shown potential in eradicating biofilms . Compounds 11, 28, and 29 have been found to be potent against S. aureus biofilms .

Drug Discovery

The trifluoromethyl group is significant in drug discovery . The synthesis and antimicrobial activities of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as potent antimicrobial agents .

Flexible Electronics

Fluorinated polyimides prepared from the twisted benzidine monomer containing two trifluoromethyl (CF3) groups on one aromatic ring have been used in flexible electronics . These polymers exhibit high thermal stability, high glass temperature, and coefficients of thermal expansion .

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate has been used in the chemical derivatization of amino-functionalized model surfaces . It has also been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .

Synthesis of Organocatalysts

3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . It has also been used in the synthesis of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, an organocatalyst .

Safety and Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)aniline indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)-1H-pyrazole has been found to have a significant impact on various bacterial pathogens, particularly Gram-positive bacteria . It has been shown to be a potent growth inhibitor of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It is believed that the compound’s ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding plays a key role in its mode of action .

Biochemical Pathways

It is known that the compound has a significant impact on the growth of bacteria, suggesting that it likely affects pathways related to bacterial growth and proliferation .

Result of Action

The primary result of the action of 3,5-Bis(trifluoromethyl)-1H-pyrazole is the inhibition of bacterial growth . This includes potent activity against MRSA persisters and S. aureus biofilms . The compound has also been found to display excellent fluoride anion transport activity across artificial lipid bilayers .

Action Environment

The action of 3,5-Bis(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, it has been shown to display excellent fluoride anion transport activity across artificial lipid bilayers, suggesting that the compound’s action may be influenced by the lipid composition of the environment . Additionally, the compound’s antibacterial activity suggests that it may be particularly effective in environments with a high presence of bacteria .

properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDUAYSWPUSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333866
Record name 3,5-Bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14704-41-7
Record name 3,5-Bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-Bis(trifluoromethyl)-1H-pyrazole a valuable ligand in coordination chemistry?

A1: 3,5-Bis(trifluoromethyl)-1H-pyrazole stands out due to the presence of the electron-withdrawing trifluoromethyl (CF3) groups. These groups significantly impact the electronic properties of the pyrazole ring, influencing its coordination behavior with metal ions. Studies have shown that complexes formed with this ligand often exhibit enhanced stability and unique magnetic properties compared to complexes with non-fluorinated pyrazole ligands [, , , , ]. This electronic influence makes it a fascinating candidate for developing novel metal-organic frameworks (MOFs).

Q2: How do the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)-1H-pyrazole affect the magnetic properties of its metal complexes?

A2: Research indicates a strong correlation between the presence of CF3 groups in the ligand and the magnetic behavior of the resulting metal complexes. When 3,5-Bis(trifluoromethyl)-1H-pyrazole coordinates with metals like cobalt(III) or nickel(II), the complexes formed are diamagnetic. This contrasts with complexes formed using pyrazole ligands without CF3 groups, which exhibit paramagnetism []. This difference highlights the significant influence of the electron-withdrawing CF3 groups on the overall electronic configuration and spin state of the metal center.

Q3: What spectroscopic techniques are commonly employed to characterize 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?

A3: Characterization of this compound and its complexes often relies on a combination of spectroscopic methods. 1H-NMR, 13C-NMR, 19F-NMR, and 15N-NMR spectroscopy are used to analyze the structure and bonding characteristics [, , ]. Additionally, FT-IR spectroscopy helps identify specific functional groups and their vibrational modes, offering insights into the coordination environment around the metal center [, , ].

Q4: What are the potential applications of metal-organic frameworks (MOFs) synthesized using 3,5-Bis(trifluoromethyl)-1H-pyrazole?

A4: MOFs based on 3,5-Bis(trifluoromethyl)-1H-pyrazole have shown promise in various applications. Their porous structure and tunable properties make them suitable for gas storage and separation, particularly for gases like CO2 and NO [, ]. Additionally, the presence of accessible, unsaturated metal centers in some of these MOFs opens possibilities for their use in catalysis [].

Q5: Have there been any computational studies conducted on 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?

A6: Yes, computational methods have been employed to gain a deeper understanding of these systems. For example, relativistic calculations using the ZORA program have been performed to predict NMR chemical shifts, providing valuable information about the electronic environment around different nuclei within the molecule []. Such computational studies can complement experimental findings and contribute to a more comprehensive understanding of the structure and properties of these compounds.

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